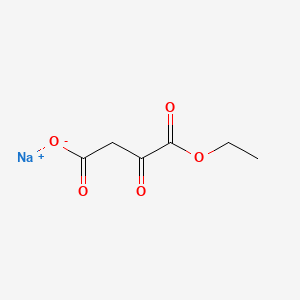

CID 168012890

Description

Historical Context and Early Synthetic Developments of Oxalacetate (B90230) Esters

The synthesis of oxalacetate esters dates back to early investigations in organic chemistry. The foundational method for producing these esters is the Claisen condensation. pw.live This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. pw.live

Specifically, the synthesis of diethyl oxalacetate is achieved through the Claisen condensation of diethyl oxalate (B1200264) and ethyl acetate (B1210297), with sodium ethoxide serving as the base. This process yields the sodium salt of diethyl oxalacetate, which can be readily purified. Early methods involved dissolving metallic sodium in ethanol (B145695) to generate sodium ethoxide, followed by the addition of diethyl oxalate and ethyl acetate at controlled low temperatures. google.com While effective, this traditional approach presented challenges in terms of scalability due to long reaction times and the handling of reactive sodium metal.

Key figures in the advancement of organic chemistry, such as William Henry Perkin Jr. and Arthur Lapworth, made significant contributions that paved the way for the development of synthetic methodologies like the Claisen condensation. nibmehub.comkiddle.cowikipedia.org Their work on the structure and synthesis of organic compounds laid the groundwork for the systematic preparation of complex molecules, including oxalacetate esters. wikipedia.org

Over the years, refinements to the synthesis of sodium diethyl oxalacetate have focused on improving efficiency and safety. An improved process involves the reverse addition of reactants, where sodium ethoxide is added to a mixture of diethyl oxalate and ethyl acetate. google.comgoogle.com This modification helps to create a more manageable and easily separable product. google.comwipo.int

Academic Significance in Contemporary Organic Synthesis and Biochemical Investigations

Sodium ethyl oxalacetate is a versatile reagent with considerable importance in modern organic synthesis and biochemical research. mdpi.com

In the realm of organic synthesis, it serves as a crucial building block for the creation of a wide array of heterocyclic compounds. These structures are fundamental to the development of new pharmaceutical agents and other bioactive molecules. For instance, sodium diethyl oxalacetate is utilized in multicomponent reactions to synthesize nitrogen-containing heterocycles like pyrrolidine-2,3-diones and 3-pyrroline-2-ones. It is also a key reactant in the synthesis of complex spiro compounds, which are valuable in drug discovery. researchgate.net Furthermore, it participates in reactions to produce polysubstituted phenols and pyridines. researchgate.net

From a biochemical perspective, oxaloacetate, the parent compound of sodium ethyl oxalacetate, is a vital intermediate in several key metabolic pathways. mdpi.com It is a central component of the citric acid cycle (or Krebs cycle), where it combines with acetyl-CoA to initiate the cycle. mdpi.com Oxaloacetate is also involved in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. mdpi.com Its role extends to amino acid synthesis and the urea (B33335) cycle. The study of oxaloacetate and its derivatives like sodium ethyl oxalacetate provides valuable insights into cellular metabolism and energy production. mdpi.com

Structure

2D Structure

Properties

CAS No. |

41892-71-1 |

|---|---|

Molecular Formula |

C6H8NaO5 |

Molecular Weight |

183.11 g/mol |

IUPAC Name |

sodium;4-ethoxy-3,4-dioxobutanoate |

InChI |

InChI=1S/C6H8O5.Na/c1-2-11-6(10)4(7)3-5(8)9;/h2-3H2,1H3,(H,8,9); |

InChI Key |

CUJBTKBLPHZJMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)[O-].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

41892-71-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sodium ethyl oxalacetate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Sodium Ethyl Oxalacetate

Mechanistic Studies of Claisen Condensation in Sodium Ethyl Oxalacetate (B90230) Synthesis

The primary industrial synthesis of sodium ethyl oxalacetate is achieved through the Claisen condensation of diethyl oxalate (B1200264) and ethyl acetate (B1210297). This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. The mechanism is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate yields the final product.

Traditional methods for synthesizing sodium ethyl oxalacetate involved dissolving metallic sodium in ethanol (B145695) to generate sodium ethoxide, followed by the addition of the ester reactants. google.com However, significant process optimization has led to more efficient and scalable protocols. A key improvement involves the "reverse addition" of the sodium ethoxide solution to a pre-cooled mixture of diethyl oxalate and ethyl acetate. google.comgoogle.com This seemingly simple change in the order of addition prevents the reaction mixture from solidifying, which was a major obstacle in earlier large-scale production attempts. google.com

Strict control over reaction parameters is crucial for maximizing yield and purity. The initial cooling of the ester mixture, the slow, controlled addition of the base to manage the exothermic reaction, and a final heating step are all critical for the successful synthesis. google.com

Below is a table summarizing the optimized reaction parameters based on established industrial methods. google.com

| Parameter | Optimized Condition | Purpose |

| Reactant Order | 18-21% Sodium ethoxide solution added to a mixture of diethyl oxalate and ethyl acetate. google.com | Prevents the product mixture from setting up, allowing for easier handling and filtration. google.comgoogle.com |

| Initial Temperature | Cool the ester mixture to 0°C to 15°C. google.com | Controls the initial exothermic reaction and ensures controlled enolate formation. |

| Addition Temperature | Maintain the reaction temperature below 15°C during the dropwise addition of sodium ethoxide. | Prevents thermal degradation of reactants and side reactions. |

| Stirring Phase | Stir for approximately 4 hours at 5°C to 15°C after addition is complete. google.com | Ensures complete condensation and enolate formation. |

| Heating Phase | Heat the final reaction mixture to 70°C to 80°C for about 30 minutes. google.com | Finalizes deprotonation and facilitates product crystallization and stabilization. |

Scaling the synthesis of sodium ethyl oxalacetate from the laboratory to an industrial setting presents several challenges. Historically, the use of metallic sodium posed significant safety risks and handling difficulties. Modern processes using sodium ethoxide solutions have mitigated this, but other engineering hurdles remain.

Filtration and Product Handling: As noted, a primary challenge was that the product mixture would set up into a solid mass within the reactor, making filtration nearly impossible. google.com The development of the reverse addition method, where the base is added to the esters, was a critical process engineering solution that results in a free-flowing slurry that is easily filtered. google.comgoogle.com

Thermal Management: The Claisen condensation is an exothermic reaction. On a large scale, efficient heat removal is essential to maintain the optimal temperature range (5°C to 15°C) during the base addition to prevent side reactions and ensure product quality.

Moisture Sensitivity: Sodium ethoxide is highly hygroscopic. The presence of water can lead to its hydrolysis, reducing its effectiveness as a base and potentially causing unwanted side reactions. Therefore, maintaining anhydrous (dry) conditions throughout the process is critical for achieving high yields.

Process Control: The use of continuous flow reactors has been explored for industrial-scale synthesis to improve efficiency. These systems allow for precise control over parameters like residence time (2–3 minutes) and temperature gradients, which can minimize side product formation and improve crystal morphology, leading to yields between 85-90%.

Reactivity Profiles and Derived Chemical Transformations of Sodium Ethyl Oxalacetate

Sodium ethyl oxalacetate is a versatile C4 building block in organic chemistry, primarily due to its pre-formed, stabilized enolate structure. This structure provides a potent nucleophile for carbon-carbon bond formation, while the ester and ketone carbonyl groups serve as electrophilic sites for a variety of transformations.

While less common than its nucleophilic reactions, diethyl oxalacetate can undergo oxidative transformations. Strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can oxidize the compound to form oxaloacetic acid. Furthermore, under certain conditions, such as in the presence of transition metal salts at elevated temperatures, the related oxaloacetate can undergo oxidative decomposition to yield acetate. nih.gov

The ketone carbonyl group in sodium ethyl oxalacetate is susceptible to reduction. The use of standard reducing agents can transform the ketone into a secondary alcohol, yielding diethyl malate (B86768).

| Reactant | Reagent | Product |

| Diethyl Oxalacetate | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Diethyl Malate |

This transformation is a fundamental reaction that converts the β-keto ester into a β-hydroxy ester, which can be a useful intermediate for further synthetic steps.

The most significant application of sodium ethyl oxalacetate is its use as a nucleophilic precursor in the synthesis of complex molecules, especially nitrogen-containing heterocycles. It is widely used in multicomponent reactions (MCRs), where it reacts with various electrophiles like aldehydes and amines to construct diverse molecular scaffolds in a single step. scispace.comjst-ud.vn

These reactions leverage the compound's ability to act as a nucleophile in substitution and condensation reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.

| Reaction Type | Reactants | Product Class |

| Three-Component Reaction | Sodium ethyl oxalacetate, various aldehydes, and primary amines. jst-ud.vn | Substituted pyrrolidines and 3-pyrroline-2-ones. jst-ud.vn |

| Four-Component Reaction | Sodium ethyl oxalacetate, isatins, malononitrile, and hydrazine (B178648) hydrate. ipb.ptsigmaaldrich.com | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. ipb.ptsigmaaldrich.com |

| Cyclization | Sodium ethyl oxalacetate and 2-nitro-4-fluoro-phenylazide. sigmaaldrich.com | Triazole diester derivatives. sigmaaldrich.com |

These reactions highlight the compound's role as a cornerstone in medicinal chemistry and materials science for building complex heterocyclic systems. ipb.pt

Multi-component Reaction (MCR) Strategies Employing Sodium Ethyl Oxalacetate

Sodium ethyl oxalacetate, also known as diethyl oxalacetate sodium salt, is a highly versatile C4 building block in organic synthesis. Its unique structure, featuring two ester functionalities and a reactive enolate, makes it an ideal substrate for multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single pot to form a complex product, are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. Sodium ethyl oxalacetate's utility is particularly evident in the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures.

Synthesis of Complex Nitrogen-Containing Heterocycles

The reactivity of sodium ethyl oxalacetate has been extensively harnessed for the one-pot synthesis of various nitrogen-containing heterocyclic systems, which are core scaffolds in many biologically active compounds and pharmaceutical products. uitm.edu.my

Pyrrolidine-2,3-diones are significant nitrogen-containing heterocycles that serve as valuable intermediates for more complex bioactive molecules. uitm.edu.my Multi-component reactions utilizing sodium diethyl oxalacetate, various amines, and aldehydes have proven to be a key strategy for constructing this heterocyclic core. uitm.edu.myuitm.edu.my

This MCR approach allows for the successful production of a series of 1,4,5-trisubstituted and 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines in moderate to good yields. uitm.edu.mybeilstein-journals.org The reaction proceeds by reacting sodium diethyl oxalacetate with primary amines and various aldehydes. sigmaaldrich.comsigmaaldrich.com For instance, the condensation of sodium diethyl oxalacetate with an equimolar amount of an aldehyde and methylamine (B109427) in refluxing ethanol leads to the formation of the corresponding 2,3-dioxo-5-(substituted)arylpyrroles. researchgate.net The versatility of this method allows for the introduction of diverse substituents at the C-5 position of the pyrrolidine (B122466) skeleton, derived from the aldehyde component. uitm.edu.my Further chemical transformations of these pyrrolidine-2,3-dione (B1313883) intermediates can lead to a variety of other complex structures. uitm.edu.my

Table 1: Synthesis of Pyrrolidine-2,3-dione Derivatives via MCR

| Amine | Aldehyde | Product | Reference |

|---|---|---|---|

| Primary Amines | Various Aldehydes | 2,3-dioxo-4-carboxy-5-substituted pyrrolidines | sigmaaldrich.comsigmaaldrich.com |

| Methylamine | Aromatic/Aliphatic Aldehydes | 2,3-dioxo-5-(substituted)arylpyrroles | researchgate.net |

The 3-pyrroline-2-one (B142641) (also known as 1,5-dihydro-2H-pyrrol-2-one) scaffold is a key structural feature in numerous natural products with promising biological activities. jst-ud.vnresearchgate.net Three-component reactions involving sodium diethyl oxalacetate, aromatic aldehydes, and amines have become a prominent method for synthesizing these polysubstituted γ-lactam heterocycles. jst-ud.vnnih.gov

The reaction is typically catalyzed by an acid, such as citric acid, and carried out in a solvent like absolute ethanol at room temperature. nih.gov Research into optimizing these reaction conditions has demonstrated that the stoichiometry of the reactants significantly impacts the product yield. For example, in the synthesis of 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one from benzaldehyde, aniline, and sodium diethyl oxalacetate, using a 1:1:2 molar ratio of the reactants, respectively, dramatically increased the yield to 86%. researchgate.netnih.gov This highlights the importance of using an excess of the sodium diethyl oxalacetate component. nih.gov The presence of either electron-donating or electron-withdrawing groups on the aromatic aldehyde or amine can also influence the reaction yield. jst-ud.vn

Table 2: Optimization of 3-Pyrroline-2-one Synthesis

| Benzaldehyde (equiv.) | Aniline (equiv.) | Sodium Diethyl Oxalacetate (equiv.) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 1 | 1 | 42 | nih.gov |

This methodology has been successfully applied to synthesize a range of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones. jst-ud.vnresearchgate.net

The pyrrole (B145914) ring is a fundamental heterocyclic system present in a vast number of important biological compounds. benthamscience.comingentaconnect.com A convenient and rapid one-pot, three-component synthesis of polyfunctionalized pyrrole derivatives has been developed using sodium diethyl oxalacetate, various aromatic aldehydes, and primary amines. benthamscience.comwordpress.com

This protocol is often enhanced by the use of microwave irradiation, which can significantly reduce reaction times and improve yields. benthamscience.comingentaconnect.comwordpress.com The reaction, typically carried out in ethanol, involves equimolar amounts of the three components. benthamscience.comuoa.gr This MCR strategy provides a high-throughput pathway to a library of novel 3-hydroxy-2-oxopyrroles with diverse substitution patterns, demonstrating the efficiency of using sodium ethyl oxalacetate as a key precursor. benthamscience.comingentaconnect.com For example, a range of novel pyrrole derivatives have been synthesized using this microwave-assisted approach, leading to compounds with potential cytostatic and antiviral activities. benthamscience.comwordpress.com

Spiro Compound Synthesis Utilizing Sodium Ethyl Oxalacetate

Sodium ethyl oxalacetate is a valuable reagent in the synthesis of complex spiro compounds, which are molecules containing two rings connected by a single common atom. Specifically, it is employed in the one-pot synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. sigmaaldrich.com

This synthesis is achieved through a multi-component reaction, for example, a one-pot, four-component reaction of diethyl oxaloacetate sodium salt with hydrazine hydrate, isatins, and malononitrile. ipb.pt The reaction showcases the ability of sodium ethyl oxalacetate to participate in the construction of intricate molecular architectures that are of significant interest in medicinal chemistry and drug development. The use of MCRs to build such complex spirooxindole frameworks is noted for its high efficiency and the ability to generate structurally diverse libraries from readily available starting materials. acs.org

Formation of Polysubstituted Phenols and Pyridines via Cyclization Pathways

Beyond the synthesis of five-membered heterocycles, sodium ethyl oxalacetate is also a key reactant in cyclization strategies for forming six-membered aromatic rings, namely polysubstituted phenols and pyridines. researchgate.net

An efficient, one-pot reaction has been developed for the synthesis of various phenol (B47542) derivatives from Morita–Baylis–Hillman acetates and sodium diethyl oxalacetate. researchgate.netresearchgate.net This process proceeds through a formal [4+2] annulation (cycloaddition) pathway. researchgate.net This method provides a regioselective route to highly substituted phenol derivatives. Similarly, this strategy can be adapted for the synthesis of polysubstituted pyridine (B92270) derivatives, demonstrating the versatility of sodium ethyl oxalacetate in different cyclization cascades. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) in the Derivatization of Sodium Ethyl Oxalacetate

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant advancement in synthetic chemistry, offering a green and efficient alternative to conventional heating methods. This technique utilizes microwave radiation to heat reactants directly and uniformly, leading to a dramatic reduction in reaction times, increased product yields, and often enhanced product purity. The core principle of MAOS lies in the interaction of microwaves with polar molecules or ions in the reaction mixture, which generates heat rapidly and efficiently. This localized and instantaneous heating minimizes the formation of byproducts and decomposition of reactants and products, which can occur with traditional heating methods that rely on slower thermal conduction. In the context of sodium ethyl oxalacetate, a versatile β-ketoester, MAOS provides a powerful tool for the rapid and efficient synthesis of a variety of heterocyclic derivatives.

The application of MAOS to the derivatization of sodium ethyl oxalacetate and related β-ketoesters has been explored for the synthesis of several important classes of heterocyclic compounds, including pyrazoles, coumarins, and pyrimidines. These scaffolds are of significant interest due to their presence in a wide range of biologically active molecules.

Synthesis of Pyrazole (B372694) Derivatives

While direct microwave-assisted synthesis of pyrazole derivatives from sodium ethyl oxalacetate is not extensively documented in the reviewed literature, the general utility of MAOS in pyrazole synthesis is well-established. derpharmachemica.combohrium.com Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Given that sodium ethyl oxalacetate is a 1,3-dicarbonyl compound, its reaction with hydrazines under microwave irradiation presents a feasible route to pyrazole derivatives.

Microwave-assisted condensation reactions for pyrazole synthesis have demonstrated significant advantages over conventional heating. researchgate.net For instance, reactions that would typically require several hours of reflux can often be completed in a matter of minutes under microwave irradiation, with comparable or even improved yields. researchgate.net The use of microwave heating can also reduce the need for harsh catalysts and large volumes of solvents, aligning with the principles of green chemistry. bohrium.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives (General Examples)

| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |

| 1 | Chalcone analogs and hydrazine hydrate | Conventional | 10-14 h | 36.9-48.6 | researchgate.net |

| 2 | Chalcone analogs and hydrazine hydrate | Microwave | 4-7 min | 54-81 | researchgate.net |

| 3 | Acetophenone, aromatic aldehydes, and hydrazine hydrate | Microwave | Not specified | High | bohrium.com |

Synthesis of Coumarin (B35378) Derivatives

The synthesis of coumarins, a class of benzopyrones, can be efficiently achieved through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. derpharmachemica.comnih.govniscair.res.in While many reported microwave-assisted Pechmann condensations utilize ethyl acetoacetate (B1235776) as the β-ketoester, the reactivity of sodium ethyl oxalacetate suggests its potential applicability in similar transformations.

Microwave irradiation has been shown to significantly accelerate the Pechmann condensation, often under solvent-free conditions. derpharmachemica.comnih.gov Various catalysts, including fly ash, oxalic acid, and ferric fluoride (B91410) (FeF₃), have been successfully employed in these microwave-assisted syntheses, leading to high yields of coumarin derivatives in short reaction times. derpharmachemica.comnih.govniscair.res.in For example, the synthesis of coumarin derivatives using FeF₃ as a catalyst under microwave irradiation was completed in minutes with high yields, demonstrating the efficiency of this approach. nih.gov

Table 2: Microwave-Assisted Pechmann Condensation for Coumarin Synthesis (using Ethyl Acetoacetate)

| Entry | Phenol | β-Ketoester | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | Resorcinol | Ethyl Acetoacetate | FeF₃ | 450 | 7 | 92 | nih.gov |

| 2 | Phenol | Ethyl Acetoacetate | FeF₃ | 450 | 10 | 85 | nih.gov |

| 3 | m-Cresol | Ethyl Acetoacetate | FeF₃ | 450 | 12 | 88 | nih.gov |

| 4 | Substituted Phenols | Methyl Acetoacetate | Oxalic Acid | 700 | 5-10 | High | niscair.res.in |

| 5 | Substituted Phenols | Ethyl Acetoacetate | Fly Ash | 300 | Not specified | Good to Best | derpharmachemica.com |

Synthesis of Pyrimidine (B1678525) Derivatives

The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone for the synthesis of dihydropyrimidinones, a class of pyrimidine derivatives. wikipedia.orgtaylorandfrancis.com The application of microwave irradiation to the Biginelli reaction has been shown to be highly effective, leading to reduced reaction times and increased yields. eurekaselect.com

Although the classic Biginelli reaction typically employs ethyl acetoacetate, the structural similarity of sodium ethyl oxalacetate as a β-ketoester suggests its potential for use in Biginelli-type reactions to generate correspondingly functionalized pyrimidine derivatives. Microwave-assisted Biginelli reactions have been successfully carried out using various catalysts and even under catalyst-free and solvent-free conditions, highlighting the versatility and green credentials of this methodology. nih.gov For instance, a microwave-assisted, one-pot, catalyst-free synthesis of pyrano[2,3-d]pyrimidine derivatives demonstrated excellent yields in a very short reaction time compared to conventional heating methods. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrimidine Derivatives (Biginelli and Related Reactions)

| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |

| 1 | Aromatic aldehyde, Ethyl acetoacetate, Thiourea | Conventional (60°C) | 1-4 h | 71-87 | nih.gov |

| 2 | Aromatic aldehyde, Ethyl acetoacetate, Thiourea | Microwave (120°C) | 3-6 min | 78-94 | nih.gov |

| 3 | General Biginelli Reactants | Conventional | Longer Time | Lower Yields | eurekaselect.com |

| 4 | General Biginelli Reactants | Microwave | Shorter Time | Excellent Yields | eurekaselect.com |

Biochemical and Enzymatic Investigations Involving Oxalacetate and Its Esters

Integration within Central Carbon Metabolic Pathways

Diethyl oxalacetate (B90230) can serve as a precursor to oxaloacetate, a critical intermediate in several major metabolic hubs. This conversion, through the action of cellular esterases, allows the carbon skeleton of the molecule to enter central pathways.

Oxaloacetate is a pivotal component of the Tricarboxylic Acid (TCA) Cycle, also known as the Krebs cycle. In the initial step of the cycle, oxaloacetate (a four-carbon molecule) condenses with acetyl-CoA (a two-carbon molecule) to form citrate (B86180) (a six-carbon molecule), a reaction catalyzed by citrate synthase. wikipedia.orgteachmephysiology.com The cycle proceeds through a series of oxidative reactions, ultimately regenerating oxaloacetate to allow the process to continue. This cyclic pathway is central to cellular respiration, responsible for generating the electron carriers NADH and FADH₂, which fuel ATP production. teachmephysiology.comjackwestin.com

Furthermore, oxaloacetate is a key starting point for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate carbon substrates. wikipedia.orgnih.gov When cellular energy levels are high and glucose is required, oxaloacetate in the mitochondria is converted to malate (B86768) or aspartate, transported into the cytosol, and then reconverted to oxaloacetate. nih.gov Cytosolic oxaloacetate is then decarboxylated and phosphorylated by phosphoenolpyruvate (B93156) carboxykinase (PEPCK) to form phosphoenolpyruvate, a crucial step in the gluconeogenic pathway. wikipedia.orgnih.gov This makes oxaloacetate a critical link between the catabolism of acetyl-CoA and the synthesis of glucose. plos.orgpearson.com

Oxaloacetate provides a direct link between the TCA cycle and the urea (B33335) cycle, a pathway primarily in the liver that detoxifies ammonia (B1221849) by converting it to urea for excretion. wikipedia.orgwikipedia.org This connection is established through a transamination reaction where oxaloacetate accepts an amino group from glutamate (B1630785) to form the amino acid aspartate. wikipedia.org Aspartate then enters the urea cycle, donating the second nitrogen atom that is ultimately incorporated into the urea molecule. nih.gov The carbon skeleton of aspartate is released as fumarate (B1241708), an intermediate of the TCA cycle, thus replenishing the cycle. wikipedia.org

In addition to its role in the urea cycle, oxaloacetate is the precursor for the synthesis of several amino acids. It is the direct precursor for aspartate, which in turn is the starting point for the synthesis of asparagine, methionine, threonine, and lysine (B10760008) in bacteria and plants. wikipedia.orgnih.gov

Oxaloacetate is itself a prominent alpha-keto acid, an organic acid containing a ketone functional group adjacent to a carboxylic acid group. wikipedia.org Alpha-keto acids are the carbon skeletons of amino acids and are central to their metabolism. nih.gov The interconversion between an amino acid and its corresponding alpha-keto acid is mediated by transaminase enzymes. Oxaloacetate, as an alpha-keto acid, can be reversibly converted to the amino acid aspartate by accepting an amino group. wikipedia.org This function is fundamental to nitrogen metabolism, allowing for the synthesis of non-essential amino acids and the channeling of nitrogen from amino acid catabolism into the urea cycle. nih.gov

A review of available scientific literature does not reveal an established direct role for sodium ethyl oxalacetate or its core molecule, oxaloacetate, in the primary ethylene (B1197577) biosynthetic pathways in plants. The canonical pathway for ethylene production involves the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylate (ACC) and subsequently to ethylene.

In many plants, bacteria, and fungi, the glyoxylate (B1226380) cycle serves as an alternative to the TCA cycle, enabling the use of two-carbon compounds like acetate (B1210297) for the net synthesis of carbohydrates. wikipedia.org Oxaloacetate plays the same essential role in this cycle as it does in the TCA cycle, acting as the initial reactant that condenses with acetyl-CoA. wikipedia.org However, the glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle, using the enzymes isocitrate lyase and malate synthase to convert two molecules of acetyl-CoA into one molecule of succinate (B1194679), which can then be used for biosynthesis. wikipedia.orgfrontiersin.org Oxaloacetate is regenerated at the end of the cycle, allowing the process to continue. nih.gov

The ethylmalonyl-CoA pathway is another metabolic route used by some bacteria that lack the key glyoxylate cycle enzyme isocitrate lyase to assimilate acetate. nih.govnih.govwikipedia.org This pathway converts acetyl-CoA into key intermediates, including glyoxylate and succinyl-CoA. nih.gov The glyoxylate produced can then condense with another acetyl-CoA to form malate, which can be oxidized to oxaloacetate, thereby linking this pathway to the central carbon metabolism. nih.gov

Studies on Enzyme Inhibition and Interaction Mechanisms

Beyond its potential role as a metabolic precursor, diethyl oxalacetate has been identified as a specific modulator of enzyme activity. Research has focused on its inhibitory effects, particularly on enzymes involved in malate metabolism.

Detailed investigations have demonstrated that diethyl oxalacetate acts as an allosteric inhibitor of the human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME, also known as ME2). plos.orgnih.gov This enzyme is responsible for the oxidative decarboxylation of malate to pyruvate (B1213749) and CO2, generating NADPH or NADH in the process. nih.gov

Studies have shown that diethyl oxalacetate exhibits significant inhibition of m-NAD(P)-ME, with a reported half-maximal inhibitory concentration (IC50) of approximately 2.5 mM. nih.govnih.gov The inhibition is allosteric, meaning the compound binds to a site on the enzyme distinct from the active site where malate binds. plos.org This allosteric site is believed to be the same pocket where the activator fumarate binds. researchgate.net The presence of the allosteric activator fumarate can decrease the inhibitory effect of diethyl oxalacetate. plos.orgnih.gov It is proposed that by binding to this allosteric site, diethyl oxalacetate impedes the conformational change required for the enzyme to achieve its active state, thereby inhibiting its catalytic activity. nih.govresearchgate.net

| Compound | Target Enzyme | Interaction Type | Reported IC50 | Key Findings | Citations |

|---|---|---|---|---|---|

| Diethyl Oxalacetate | Human Mitochondrial NAD(P)+-Dependent Malic Enzyme (m-NAD(P)-ME / ME2) | Allosteric Inhibition | ~2.5 mM | Inhibition is counteracted by the allosteric activator fumarate. Binds to a site distinct from the active site, impeding conformational change. | plos.orgnih.govnih.gov |

Mechanistic Investigations of Complex II Inhibition in the Electron Transport Chain

Oxaloacetate (OAA), a key intermediate in the tricarboxylic acid (TCA) cycle, is a potent inhibitor of mitochondrial Complex II, also known as succinate:quinone reductase (SQR) or succinate dehydrogenase (SDH). nih.govnih.gov This enzyme plays a crucial role in cellular respiration by linking the TCA cycle to the electron transport chain. nih.govendsdhi.com The inhibition of Complex II by OAA is a subject of significant interest due to its potential physiological relevance in modulating mitochondrial activity. nih.govnih.gov

The affinity of OAA for Complex II is remarkably high, with a dissociation constant (Kd) in the nanomolar range (approximately 10⁻⁸ M). nih.govnih.gov This tight binding suggests that even at low physiological concentrations, OAA can act as an endogenous effector of the enzyme. nih.govqub.ac.uk The inhibitory mechanism involves OAA binding to the active site of the enzyme, where succinate is normally oxidized to fumarate. endsdhi.com This binding prevents the substrate from accessing the catalytic site, thereby halting the enzyme's function.

Research has shown that a significant fraction of Complex II in isolated mitochondrial membranes can exist in an inactive, OAA-bound state. nih.gov Studies comparing mouse heart and brain tissue revealed that while the affinity for OAA was similar, the proportion of the enzyme in the free, active form differed significantly. nih.gov In isolated heart mitochondria, a substantial amount of OAA appears to bind to Complex II during the isolation procedure itself. nih.govqub.ac.uk However, in the brain, a large fraction of Complex II seems to be endogenously bound to OAA, suggesting a tissue-specific regulatory role. nih.govnih.gov This finding indicates that in brain tissue, OAA may be a key modulator of Complex II activity under normal physiological conditions. nih.gov

The inhibition of succinate oxidation by OAA can have broader implications for mitochondrial function, including the process of reverse electron transfer (RET), where electrons from succinate are used to reduce NAD+. nih.gov By controlling the rate of succinate oxidation, OAA can influence processes linked to RET, such as the production of reactive oxygen species (ROS). nih.govendsdhi.com

| Parameter | Value | Significance |

|---|---|---|

| Dissociation Constant (Kd) | ~10⁻⁸ M | Indicates very high affinity and potent inhibition. nih.govnih.gov |

| Active Form Fraction (Heart Mitochondria) | 30.2 ± 6.0% | Represents the portion of the enzyme not inhibited by OAA in isolated membranes. nih.gov |

| Active Form Fraction (Brain Mitochondria) | 56.4 ± 5.6% | Suggests a higher proportion of endogenously inhibited enzyme in the brain compared to the heart. nih.gov |

Allosteric Inhibition of Mitochondrial NAD(P)+-Dependent Malic Enzyme

Esters of oxalacetate, such as diethyl oxalacetate, have been identified as allosteric inhibitors of the human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME). nih.govplos.org This enzyme is crucial for converting malate to pyruvate, generating NADPH in the process, which is vital for various metabolic pathways, including lipid biosynthesis. nih.govwikipedia.org Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a separate site on the enzyme, inducing a conformational change that reduces its activity. nih.govplos.org

Investigations into the effects of fumarate analogs on m-NAD(P)-ME revealed that while some compounds act as activators, oxaloacetate and its ester, diethyl oxalacetate, function as allosteric inhibitors. plos.org The inhibition by diethyl oxalacetate is characterized by an IC50 value of approximately 2.5 mM. nih.govplos.org The proposed mechanism suggests that these allosteric inhibitors impede the necessary conformational change from an "open" to a "closed" form, which is required for the enzyme's catalytic activity. nih.govplos.org

Further evidence for the allosteric nature of this inhibition comes from experiments involving fumarate, a known allosteric activator of m-NAD(P)-ME. plos.org The presence of fumarate was found to decrease the inhibitory effect of diethyl oxalacetate. nih.govplos.org Moreover, when the enzyme was first inhibited by diethyl oxalacetate, its activity could be partially restored by adding increasing concentrations of fumarate, demonstrating the interplay between the allosteric activator and inhibitor at a site distinct from the substrate-binding site. plos.org

Cation-Mediated Enzyme-Substrate Interactions in Oxaloacetate Decarboxylation

The decarboxylation of oxaloacetate to pyruvate and CO2 is catalyzed by oxaloacetate decarboxylase (ODx), an enzyme that often requires the presence of divalent cations for its activity. wikipedia.orgnih.gov This class of enzymes is distinct from the membrane-bound, sodium-dependent decarboxylases and is found in the cytoplasm of various microorganisms. wikipedia.orgnih.gov

The catalytic mechanism of these soluble decarboxylases is absolutely dependent on divalent cations such as Mn²⁺, Co²⁺, or Mg²⁺. nih.gov It has been proposed that the metal ion plays a crucial role in stabilizing the enolpyruvate intermediate that forms following the decarboxylation of oxaloacetate. marquette.edu While reaction schemes often depict the metal ion forming a direct bidentate interaction with the β-keto acid substrate, there is currently no definitive structural evidence to confirm this direct coordination. marquette.edu Nevertheless, the proximity of the substrate to the divalent cation in the active site is considered essential for catalysis. marquette.edu

| Enzyme Source | Parameter | Value |

|---|---|---|

| Corynebacterium glutamicum | Km for Oxaloacetate | 2.1 mM wikipedia.org |

| Vmax | 158 µmol/min wikipedia.org | |

| Km for Mn²⁺ | 1.2 mM wikipedia.org | |

| C. glutamicum (Wild Type) | Km for Oxaloacetate | 1.39 ± 0.09 mM nih.gov |

| Vmax | 201.1 ± 3.9 U/mg nih.gov |

Structural Requirements for Enzyme-Substrate Binding

The binding of oxaloacetate to an enzyme's active site is a highly specific process governed by precise structural interactions. The enzyme citrate synthase, which catalyzes the condensation of oxaloacetate and acetyl-CoA to form citrate, provides a classic example of this specificity through an "induced fit" mechanism. youtube.comquizlet.com

In this process, oxaloacetate is the first substrate to bind to the enzyme. youtube.com This initial binding event induces a significant conformational change in the citrate synthase structure, which in turn creates a properly formed binding site for the second substrate, acetyl-CoA. youtube.com Only after both substrates are bound does the enzyme adopt its final, catalytically competent closed form. youtube.com This ordered binding sequence is crucial as it prevents premature and unproductive reactions, such as the hydrolysis of acetyl-CoA. youtube.com

Enzymatic Synthesis and Biocatalytic Applications Related to Oxalacetate

Enzymatic Formation of Oxalacetate from Phosphorylenolpyruvate and Carbon Dioxide

Oxaloacetate is a central metabolite that can be synthesized through various enzymatic pathways, a key one being the carboxylation of a three-carbon precursor. nih.gov One of the primary routes for its formation is the conversion of phosphoenolpyruvate (PEP) and carbon dioxide (or bicarbonate) into oxaloacetate. taylorandfrancis.comstackexchange.com This reaction is catalyzed by the enzyme phosphoenolpyruvate carboxylase (PEPc). taylorandfrancis.comstackexchange.com

Phosphoenolpyruvate + HCO₃⁻ → Oxaloacetate + Pi

This pathway is significant in bacteria and plants. stackexchange.com In certain metabolic contexts, such as under anaerobic fermentation conditions, this conversion of PEP to oxaloacetate is a critical step. taylorandfrancis.com Another related enzyme, pyruvate carboxylase, can also produce oxaloacetate, but it uses pyruvate as the starting three-carbon molecule and requires ATP. oup.comresearchgate.netnih.gov The synthesis from PEP is particularly efficient as PEP contains a high-energy phosphate (B84403) bond, the cleavage of which helps drive the carboxylation reaction forward thermodynamically. oup.com

Biocatalytic Approaches for the Resolution of Chiral Esters (e.g., Ethyl-3-hydroxybutyrate)

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a powerful tool for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. nih.govresearchgate.net One major application is the kinetic resolution of racemic mixtures of chiral esters and alcohols. nih.govresearchgate.net This technique relies on the high enantioselectivity of enzymes, which preferentially react with one enantiomer in a racemic pair, allowing for the separation of the two.

Enzymes such as lipases and ketoreductases (KREDs) are commonly employed for these resolutions. nih.govrsc.org For example, in the resolution of a racemic ester, a lipase (B570770) might selectively hydrolyze the (R)-ester to its corresponding alcohol, leaving the (S)-ester unreacted. The resulting mixture of the (S)-ester and (R)-alcohol can then be easily separated. This approach has been successfully used to obtain chiral compounds with high enantiomeric excess (e.e.), often exceeding 99%. nih.gov

A more advanced method is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. rsc.org This allows for a theoretical yield of 100% for the desired single enantiomer, overcoming the 50% maximum yield limitation of standard kinetic resolution. rsc.org For instance, the dynamic reductive kinetic resolution of various β-keto esters has been achieved using ketoreductases, producing chiral anti-α-chloro-β-hydroxy esters in high yields (74–98%) and excellent diastereoselectivity and enantioselectivity. rsc.org These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for producing valuable chiral building blocks for pharmaceuticals. nih.gov

Enhancing Enzymatic Reactions in Novel Media (e.g., Ionic Liquids)researchgate.net

The use of non-conventional media, particularly ionic liquids (ILs), has emerged as a promising strategy to enhance the efficiency, stability, and selectivity of enzymatic reactions involving oxalacetate and its esters. Ionic liquids are organic salts with low melting points, often liquid at room temperature, and their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional organic solvents in biocatalysis.

Research into the application of ionic liquids for enzymatic transformations has demonstrated their potential to overcome challenges associated with substrate solubility and enzyme stability. For instance, in lipase-catalyzed reactions, the choice of ionic liquid can significantly influence the enzyme's catalytic activity and the reaction outcome. The structure of the ionic liquid's cation and anion can be tailored to create an optimal microenvironment for the enzyme, thereby enhancing reaction rates and yields.

While specific studies focusing exclusively on sodium ethyl oxalacetate in ionic liquids are limited, the broader class of β-keto esters, to which oxalacetate belongs, has been the subject of investigation in these novel media. These studies provide valuable insights into the potential for enhancing enzymatic reactions with oxalacetate esters. For example, the transesterification of β-keto esters is a key reaction, and the use of ionic liquids as the reaction medium has been explored to improve these transformations.

One of the key advantages of using ionic liquids is the potential for improved enzyme stability. For instance, lipases, which are commonly used for the synthesis and transformation of esters, have shown enhanced stability in certain ionic liquids compared to conventional organic solvents. This increased stability can lead to longer catalyst lifetimes and more efficient processes.

Furthermore, the choice of ionic liquid can influence the selectivity of enzymatic reactions. In the context of oxalacetate esters, this could be particularly relevant for stereoselective transformations, which are critical in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

A notable area of investigation is the lipase-catalyzed Michael addition, a fundamental carbon-carbon bond-forming reaction. Studies on the synthesis of warfarin, which involves a Michael addition, have shown that the use of specific ionic liquids can significantly enhance the reaction yield. nih.govresearchgate.net The chemical structures of the ionic liquids were found to be a major factor influencing the yield, with those containing the NTf₂⁻ anion being particularly suitable due to their high chemical stability. nih.gov The incorporation of a hydroxyl group on the ionic liquid's cation was also found to significantly improve lipase activity. nih.govresearchgate.net

The reusability of both the enzyme and the ionic liquid is another significant advantage, contributing to the development of more sustainable and cost-effective biocatalytic processes. In several reported systems, the ionic liquid and the lipase could be recovered and reused for multiple reaction cycles without a significant loss of activity. nih.gov

The following interactive data table summarizes the effect of different ionic liquids on the yield of a lipase-catalyzed Michael addition reaction, which serves as a model for the type of enhancements that could be expected for reactions involving oxalacetate esters.

Table 1: Effect of Different Ionic Liquids on the Yield of a Lipase-Catalyzed Michael Addition Reaction

| Cation | Anion | Ionic Liquid | Yield (%) |

|---|---|---|---|

| 1-ethyl-3-methylimidazolium | Ethyl Sulfate | [EMIM][EtSO₄] | 35 |

| 1-butyl-3-methylimidazolium | Tetrafluoroborate | [BMIM][BF₄] | 42 |

| 1-butyl-3-methylimidazolium | Hexafluorophosphate | [BMIM][PF₆] | 58 |

| 1-butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | [BMIM][NTf₂] | 75 |

This data illustrates the profound impact that the choice of ionic liquid can have on the outcome of an enzymatic reaction. The trend observed suggests that both the anion and the functionalization of the cation play a crucial role in modulating the enzyme's performance. These findings highlight the potential of ionic liquids as a versatile tool for enhancing enzymatic reactions with substrates like sodium ethyl oxalacetate, paving the way for the development of more efficient and sustainable biocatalytic processes.

Analytical Chemistry Methodologies for Sodium Ethyl Oxalacetate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable tools in the analytical chemistry of sodium ethyl oxalacetate (B90230), providing fundamental insights into its atomic and molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of sodium ethyl oxalacetate is expected to show signals corresponding to the ethyl groups and the vinyl proton. The chemical shifts are influenced by the electron-donating character of the enolate.

Ethyl Group Protons: The ethoxy groups give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling.

Vinyl Proton: A key feature would be the signal for the vinylic proton (=CH-), which would likely appear in the region of 5-6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbons: The two ester carbonyl carbons would have distinct chemical shifts.

Enolate Carbons: The two carbons of the C=C double bond of the enolate would be observed at characteristic upfield shifts compared to keto-carbonyl carbons.

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl groups will also show distinct signals.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Ethyl) | ~1.2-1.4 (triplet) | ~14 |

| CH₂ (Ethyl) | ~4.0-4.3 (quartet) | ~60-62 |

| =CH- (Vinyl) | ~5.0-5.5 (singlet) | ~90-100 |

| C=C-O⁻ | Not Applicable | ~160-170 |

| C=O (Ester) | Not Applicable | ~165-175 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight of a compound, which in turn allows for the deduction of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and ionic compounds like sodium ethyl oxalacetate, as it allows the molecule to be ionized without significant fragmentation tcichemicals.com.

In a typical ESI-HRMS analysis of sodium ethyl oxalacetate (C₈H₁₁NaO₅), the compound would be introduced into the mass spectrometer in a suitable solvent. In negative ion mode, the instrument would detect the deprotonated molecule, which in this case is the ethyl oxalacetate anion [C₈H₁₁O₅]⁻. The high-resolution capability of the instrument allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places. The theoretical exact mass of the ethyl oxalacetate anion is 187.0606 Da. The experimentally determined mass should closely match this theoretical value, confirming the elemental composition. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be observed.

Table 2: ESI-HRMS Data for Sodium Ethyl Oxalacetate

| Ion | Formula | Theoretical m/z | Mode |

|---|---|---|---|

| [M-Na]⁻ | [C₈H₁₁O₅]⁻ | 187.0606 | Negative |

| [M+H]⁺ | [C₈H₁₁NaO₅+H]⁺ | 211.0582 | Positive |

| [M+Na]⁺ | [C₈H₁₁NaO₅+Na]⁺ | 233.0402 | Positive |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of sodium ethyl oxalacetate would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically found in the region of 1735-1750 cm⁻¹ vscht.cz.

C=C Stretching: An absorption band for the carbon-carbon double bond of the enolate, expected around 1620-1680 cm⁻¹ researchgate.net.

C-O Stretching: Bands corresponding to the C-O single bonds of the ester groups, typically appearing in the 1000-1300 cm⁻¹ region vscht.cz.

C-H Stretching: Absorptions from the C-H bonds of the ethyl groups and the vinyl group, usually observed around 2850-3000 cm⁻¹.

While some commercial suppliers confirm that the infrared spectrum of their diethyl oxalacetate sodium salt is authentic, specific peak data is not provided in the search results nih.govthermofisher.com.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1735 - 1750 |

| C=C (Enolate) | Stretching | 1620 - 1680 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-H (Alkyl/Vinyl) | Stretching | 2850 - 3000 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating sodium ethyl oxalacetate from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like sodium ethyl oxalacetate. It is used to determine the purity of the compound and to quantify it in mixtures. The choice of the stationary phase (column) and mobile phase is critical for achieving good separation.

For a polar and ionic compound such as sodium ethyl oxalacetate, reversed-phase HPLC is a common approach. A C18 column is often used as the stationary phase. The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a buffer to control the pH and improve peak shape chemicalbook.comgoogle.com. The use of an ion-pairing agent may also be employed to improve the retention and resolution of the analyte. Detection is commonly performed using a UV detector, as the conjugated system of the enolate is expected to absorb UV light.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7.0) google.com |

| Flow Rate | 1.0 mL/min google.com |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Theoretical and Computational Chemistry Approaches to Sodium Ethyl Oxalacetate Chemistry

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) methods are instrumental in elucidating the electronic structure of molecules and the energetic changes that occur during chemical reactions. These approaches allow for a detailed examination of reaction pathways, transition states, and the factors governing selectivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Selectivity

Density Functional Theory (DFT) has emerged as a robust method for studying the reaction mechanisms of molecules like sodium ethyl oxalacetate (B90230). DFT calculations can map out the potential energy surface of a reaction, identifying the most likely pathways and predicting the distribution of products.

For instance, studies on the decarboxylation of oxaloacetate, a core component of sodium ethyl oxalacetate, have utilized DFT to understand the catalytic role of metal ions. These calculations reveal that the reaction proceeds through the formation of a complex between the metal ion and the oxaloacetate molecule, followed by the cleavage of a carbon-carbon bond, which is the rate-determining step. DFT calculations have shown that the keto form of the oxaloacetate-metal complex is more reactive than the enol form. atlantis-press.com

Research into the decarboxylation of oxaloacetate catalyzed by transition metal ions has provided insights into the reaction energetics, as detailed in the table below.

| Metal Ion Catalyst | Form of Oxaloacetate | Calculated Energy Barrier for C-C Bond Cleavage (kJ/mol) |

| Copper (Cu²⁺) | enol | 89.5 |

| Zinc (Zn²⁺) | enol | 261.5 |

| Cobalt (Co²⁺) | enol | 37.5 |

| Copper (Cu²⁺) | keto | 25.3 |

| Zinc (Zn²⁺) | keto | 31.2 |

| Cobalt (Co²⁺) | keto | 63.3 |

This data highlights the significantly lower energy barrier for the decarboxylation of the keto form of the oxaloacetate-metal complex, with copper ions showing notable catalytic activity. atlantis-press.com

Transition State Analysis and Energetic Landscape Determinations

The identification and characterization of transition states are fundamental to understanding reaction kinetics. Transition state analysis provides information about the structure and energy of the highest point along the reaction coordinate, which corresponds to the activation energy of the reaction.

In the study of oxaloacetate decarboxylation, DFT calculations have been employed to locate and characterize the transition states for the carbon-carbon bond cleavage. atlantis-press.com The geometry of the transition state reveals the specific arrangement of atoms as the bond breaks, providing a deeper understanding of the reaction mechanism. The calculated energy of the transition state relative to the reactants gives the activation energy, a critical parameter for determining the reaction rate.

Molecular Modeling of Biological Interactions

Molecular modeling techniques are essential for investigating how small molecules like sodium ethyl oxalacetate interact with biological targets such as proteins. These methods can predict binding modes, affinities, and the dynamic behavior of the molecule-protein complex.

Simulation of Protein-Ligand Binding and Interactions

Understanding how sodium ethyl oxalacetate binds to a protein's active site is crucial for elucidating its biological function. Molecular dynamics (MD) simulations can provide a detailed picture of the binding process and the key interactions that stabilize the complex.

Computational studies on enzymes that utilize oxaloacetate as a substrate have revealed the critical role of specific amino acid residues and metal cofactors in binding. rsc.org For instance, in macrophomate (B1257912) synthase, a magnesium ion (Mg²⁺) coordinates with the oxaloacetate, and this interaction is crucial for its proper positioning and subsequent reaction. rsc.org MD simulations can track the movement of the ligand within the binding pocket and identify important hydrogen bonds and electrostatic interactions with surrounding residues.

The binding modes of oxaloacetate within an enzyme active site can be complex, with the molecule adopting different conformations. Computational studies have identified multiple stable binding modes for the keto form of oxaloacetate, which can interconvert through rotation around a single bond. rsc.org The relative stability of these binding modes can influence the preferred reaction pathway.

Conformational Analysis and Molecular Dynamics Simulations of Oxalacetate and its Derivatives

The biological activity of a molecule is often closely linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like ethyl oxalacetate, multiple conformations are possible due to rotation around its single bonds.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules like oxalacetate and its derivatives in different environments, such as in aqueous solution or within a protein's active site. rsc.orglabroots.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time.

Q & A

Q. How is sodium ethyl oxalacetate synthesized, and what are its primary applications in research?

Sodium ethyl oxalacetate is synthesized via condensation reactions, such as the reaction of phenylhydrazine p-sulfonic acid with sodium ethyl oxalacetate to produce intermediates for dyes . Its primary research applications include serving as a precursor for oxaloacetic acid synthesis, acting as a substrate in enzymatic assays (e.g., malic dehydrogenase), and participating in multi-component reactions (MCRs) to generate polysubstituted pyrroline derivatives .

Q. What precautions are necessary when handling sodium ethyl oxalacetate in laboratory settings?

Researchers must wear protective gloves, eye protection, and lab coats due to its potential for serious eye irritation (H319). Moisture-sensitive storage under nitrogen is recommended to prevent degradation. In case of eye exposure, rinse cautiously with water for several minutes and remove contact lenses if present .

Q. What spectroscopic methods are recommended for characterizing sodium ethyl oxalacetate and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 1.35 (t), 4.33 (q) for ethyl groups) and ultraviolet (UV) spectroscopy (λmax 260–297 nm) are critical for structural elucidation. Infrared (IR) spectroscopy can identify carbonyl stretching regions (1664–1805 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing pyrroline-2-one derivatives using sodium ethyl oxalacetate?

Optimize reactant stoichiometry (e.g., 1:1:2 molar ratio of aromatic aldehyde, amine, and sodium ethyl oxalacetate) in absolute ethanol. Elevated yields (86%) are achieved with 2 equivalents of sodium ethyl oxalacetate, reduced reaction time, and ambient temperature conditions .

Q. What experimental approaches are used to study the inhibitory effects of oxalacetate derivatives on metabolic pathways?

Mitochondrial assays with avocado fruit cytoplasmic particles can quantify oxalacetate’s inhibition of succinate oxidation. Use manometric methods to monitor oxygen consumption and assess reversibility via magnesium/ATP additions. Control decarboxylation by maintaining pH 5.0–6.5 and low temperatures .

Q. How does the stoichiometric ratio of reactants influence the yield in multi-component reactions involving sodium ethyl oxalacetate?

Increasing sodium ethyl oxalacetate to 2 equivalents in MCRs improves yields from 35% to 86% by ensuring complete enolate formation. Suboptimal ratios (e.g., 1:1:1) result in incomplete cyclization, while higher concentrations (0.75 M) reduce efficiency due to steric hindrance .

Q. What mechanisms explain the decarboxylation of sodium ethyl oxalacetate under varying pH conditions?

Decarboxylation proceeds via proton transfer at the α-carbon, forming a ketene intermediate. Kinetic isotope effects (kH/kD = 3.1) confirm a rate-limiting protonation step. At pH < 5.0, spontaneous decarboxylation to pyruvate is negligible, but accelerates under alkaline conditions .

Q. How can computational methods be integrated with experimental data to predict antioxidant activity in sodium ethyl oxalacetate derivatives?

Density functional theory (DFT) calculations assess radical scavenging activity (e.g., HO• and HOO•) by comparing bond dissociation energies (BDEs) and adiabatic ionization potentials (IPs) with experimental IC₅₀ values. Validate predictions via UV-Vis assays measuring Trolox-equivalent antioxidant capacity (TEAC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.